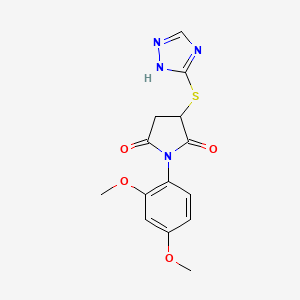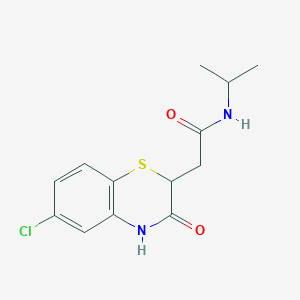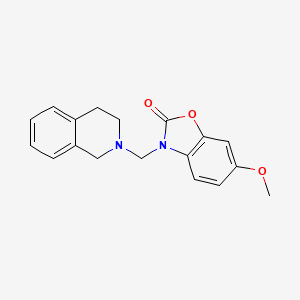![molecular formula C16H16N2O2S B3988050 4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3988050.png)
4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Übersicht
Beschreibung
4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine, also known as TDIQ, is a thieno[2,3-d]pyrimidine derivative that has been gaining attention in the scientific community due to its potential applications in various fields. TDIQ has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in various cellular processes, including cell proliferation and survival. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been found to exhibit antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine is its potent biological activity against cancer cells, inflammation, and fungal strains. This compound is also relatively easy to synthesize using a simple and efficient method. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine. One area of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of novel therapeutic strategies for cancer and inflammation. Finally, the potential applications of this compound in other fields, such as agriculture and veterinary medicine, should be explored.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been studied extensively for its potential applications in various fields. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory and antifungal properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also been found to exhibit potent antifungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9-10(2)21-16-14(9)15(17-8-18-16)12-6-5-11(19-3)7-13(12)20-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKSSGWPWUGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethoxyphenyl)-2-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)acetamide](/img/structure/B3987973.png)
![ethyl 2-{[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate](/img/structure/B3987976.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988001.png)

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3988015.png)
![{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide](/img/structure/B3988018.png)
![N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3988024.png)
![5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988025.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B3988030.png)


![N-[4'-(1H-imidazol-1-ylmethyl)biphenyl-3-yl]acetamide](/img/structure/B3988069.png)
![2-methyl-8-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3988070.png)
![N-1,3-benzothiazol-2-yl-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3988074.png)